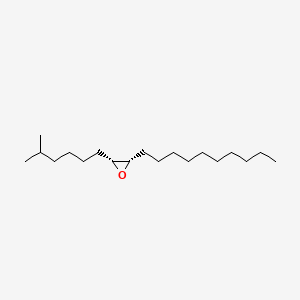

cis-(+)-Disparlure

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-decyl-3-(5-methylhexyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOFYNMWYRXIBP-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1C(O1)CCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H]1[C@H](O1)CCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075041 | |

| Record name | cis-(+)-Disparlure | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54910-51-9 | |

| Record name | (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54910-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disparlure (2S-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(+)-Disparlure | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-7,8-epoxy-2-methyloctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPARLURE,(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5ZD42XF7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cis-(+)-Disparlure chemical structure and properties

Structural Architectonics, Stereoselective Synthesis, and Chemical Ecology

Abstract

This technical guide provides a rigorous examination of cis-(+)-Disparlure, the primary sex pheromone of the gypsy moth (Lymantria dispar). Unlike generic summaries, this document focuses on the critical stereochemical parameters that dictate biological efficacy, detailed physicochemical characterization, and a validated stereoselective synthetic pathway. We further explore the molecular mechanism of olfactory reception involving Pheromone Binding Proteins (PBPs), offering a comprehensive resource for researchers developing mating disruption technologies.

Chemical Identity & Stereochemical Architecture[1]

The biological activity of Disparlure is governed strictly by its chirality. The gypsy moth male antenna is a highly tuned biosensor capable of distinguishing the active (+)-enantiomer from the inactive or antagonistic (-)-enantiomer.

Nomenclature and Structure

-

IUPAC Name: (7R,8S)-7,8-epoxy-2-methyloctadecane[1][2][3][4]

-

CAS Registry Number: 54910-51-9 (Specific for the (+)-enantiomer); 29804-22-6 (Racemic cis)

-

Stereochemistry: The natural pheromone possesses the (7R,8S) configuration.[5] The epoxide ring hydrogens are in a cis relationship.

Critical Note on Enantiomeric Purity: Field efficacy relies on high Enantiomeric Excess (ee). The presence of the (-)-enantiomer, (7S,8R)-disparlure, can act as a behavioral antagonist, significantly reducing trap catch efficacy in certain Lymantria populations.

Physicochemical Properties[2][4][5][6][7][8][9]

The following data aggregates experimentally validated properties essential for formulation stability and release rate calculations in polymeric dispensers.

| Property | Value | Conditions/Notes |

| Molecular Formula | C₁₉H₃₈O | |

| Molecular Weight | 282.51 g/mol | |

| Appearance | Viscous colorless oil | |

| Boiling Point | 146–148 °C | @ 0.25 mmHg |

| Optical Rotation | c = 10, CCl₄ | |

| Refractive Index | ||

| Solubility | Lipophilic | Soluble in hexane, CH₂Cl₂, ether; Insoluble in water |

| Stability | Acid-sensitive | Epoxide ring opens rapidly in acidic media (pH < 5) |

Synthetic Methodology: Stereoselective Route

To achieve the high optical purity required for biological assays, we utilize a route based on the Sharpless Asymmetric Epoxidation (SAE) . This method is superior to direct epoxidation of alkenes because it establishes the chiral centers with >95% ee using a predictable catalyst system.

Retrosynthetic Logic

Direct epoxidation of (Z)-2-methyl-7-octadecene often yields racemic mixtures or requires expensive chiral oxidants with lower selectivity. By utilizing an allylic alcohol intermediate, we leverage the titanium-tartrate complex's facial selectivity.

Protocol: Kinetic Resolution / Asymmetric Epoxidation

Step 1: Preparation of (Z)-Allylic Alcohol

-

Reagents: Propargylic alcohol precursor, Lindlar catalyst, H₂, Quinoline.

-

Procedure: Hydrogenation of the internal alkyne must be strictly controlled to ensure cis-geometry. Trans-contamination here will result in trans-disparlure, which is biologically inactive.

Step 2: Sharpless Asymmetric Epoxidation

-

Reagents: Ti(OiPr)₄ (Titanium isopropoxide), (+)-DET (Diethyl tartrate), t-BuOOH (tert-butyl hydroperoxide), CH₂Cl₂, -20°C.

-

Mechanism: The (+)-DET ligand creates a chiral pocket around the titanium center. The oxidant attacks the allylic double bond from the Re-face (relative to C-O), yielding the (2S,3R)-epoxy alcohol intermediate.

-

Causality: We use (+)-DET specifically to target the (7R,8S) configuration in the final product (after chain extension).

Step 3: Chain Extension (Tosylation & Cuprate Coupling)

-

Reagents: p-TsCl, Pyridine; then Lithium dialkylcuprate.

-

Procedure: The alcohol moiety is converted to a tosylate (good leaving group). A copper-mediated nucleophilic attack extends the carbon chain to complete the C18 backbone.

Synthetic Workflow Diagram

Figure 1: Stereoselective synthesis pathway utilizing Sharpless Asymmetric Epoxidation to ensure high enantiomeric excess of the (7R,8S) isomer.

Biological Mechanism: Olfactory Signal Transduction

Understanding how this compound triggers a behavioral response is critical for designing competitive inhibitors or mimetics. The pathway relies on Pheromone Binding Proteins (PBPs) which act as solubilizers and carriers through the aqueous sensillar lymph.[6]

The PBP Carrier System

The gypsy moth antenna contains two distinct PBPs: LdisPBP1 and LdisPBP2 .

-

LdisPBP2: Shows high affinity for the active (+)-disparlure.[7][]

-

LdisPBP1: Preferentially binds the (-)-enantiomer.[7]

-

Mechanism: The PBP encapsulates the hydrophobic pheromone, protecting it from enzymatic degradation and transporting it to the membrane-bound Pheromone Receptor (PR).[6]

pH-Dependent Release

Upon reaching the dendritic membrane of the olfactory receptor neuron (ORN), the local pH drops (acidic environment). This triggers a conformational switch in the PBP, ejecting the pheromone directly into the receptor's binding pocket.

Signal Transduction Pathway

Figure 2: Olfactory transduction pathway showing the critical role of LdisPBP2 in transporting the hydrophobic pheromone across the aqueous lymph.

Analytical Characterization & Quality Control

For researchers verifying synthesized or purchased material, standard GC-MS is insufficient for enantiomeric determination.

Chiral Gas Chromatography

To distinguish (+) from (-), a chiral stationary phase is required.

-

Column: Cyclodextrin-based capillary columns (e.g., Beta-DEX 120 or Hydrodex

-3P). -

Conditions: Isothermal elution (approx. 150°C) is often preferred to maximize separation factors (

). -

Validation: The (+)-enantiomer typically elutes after the (-)-enantiomer on beta-cyclodextrin phases, though this must be confirmed with standards.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): The epoxide protons at C7 and C8 appear as a multiplet near

2.90 ppm. The cis coupling constant ( -

¹³C NMR: The epoxide carbons resonate at approximately

57.0 ppm.

References

-

Bierl, B. A., Beroza, M., & Collier, C. W. (1970). Potent Sex Attractant of the Gypsy Moth: Its Isolation, Identification, and Synthesis. Science, 170(3953), 87–89.

-

Rossiter, B. E., Katsuki, T., & Sharpless, K. B. (1981). Asymmetric epoxidation provides the first practical access to the two enantiomers of disparlure. Journal of the American Chemical Society, 103(2), 464–465.

-

Plettner, E., Lazar, J., Prestwich, E. G., & Prestwich, G. D. (2000). Discrimination of Pheromone Enantiomers by Two Pheromone Binding Proteins from the Gypsy Moth Lymantria dispar. Biochemistry, 39(30), 8953–8962.

-

Kovalev, B. G. (2016). Disparlure—The Gypsy Moth Sex Pheromone: Identification, Synthesis, and Application (Review). Applied Biochemistry and Microbiology, 52, 11–26.

Sources

- 1. (7R, 8S)-cis-7,8-epoxy-2-methyloctadecane [(+)-disparlure] [webbook.nist.gov]

- 2. Disparlure | C19H38O | CID 62850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-(7S,8R)-(+)-epoxy-2-methyloctadecane - Wikidata [wikidata.org]

- 4. (7R, 8S)-cis-7,8-epoxy-2-methyloctadecane [(+)-disparlure] - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemeo.com [chemeo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discrimination of pheromone enantiomers by two pheromone binding proteins from the gypsy moth Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

cis-(+)-Disparlure: Physicochemical Profile & Biological Interface

Technical Whitepaper for Research & Development

Executive Summary

cis-(+)-Disparlure is the primary sex pheromone of the gypsy moth (Lymantria dispar), a defoliator of significant economic impact. Chemically defined as (7R,8S)-cis-7,8-epoxy-2-methyloctadecane, this epoxide exhibits potent biological activity at picogram levels, driven by its precise stereochemical configuration. This guide provides a definitive physicochemical profile, spectroscopic characterization, and synthesis workflow designed for researchers in chemical ecology, pest management, and semiochemical drug development.

Chemical Identity & Stereochemistry

The biological activity of Disparlure is strictly governed by its chirality. The natural pheromone is the (+)-enantiomer with a cis epoxide configuration. The (-)-enantiomer is biologically inactive or antagonistic in L. dispar, necessitating high enantiomeric purity in synthesis and application.

-

Common Name: (+)-Disparlure

-

CAS Number: 54910-51-9 (Specific for (+)-enantiomer); 29804-22-6 (Racemic)

-

Molecular Weight: 282.51 g/mol [1]

-

Chirality: Two chiral centers at C7 and C8; (7R, 8S) configuration.

Physicochemical Properties Profile

The following data represents the standard physical constants for high-purity (>98%) this compound.

| Property | Value | Conditions / Notes |

| Physical State | Viscous Colorless Oil | At 25°C, 1 atm |

| Boiling Point | 146–148 °C | At 0.25 mmHg (Reduced Pressure) |

| Density | 0.828 g/mL | At 25°C |

| Refractive Index ( | 1.4450 | At 23°C |

| Specific Rotation ( | +0.8° ± 0.2° | |

| Flash Point | 52 °C | Closed cup |

| Solubility | Lipophilic | Soluble in hexane, CH |

| Vapor Pressure | ~4 × 10⁻⁴ mmHg | At 25°C (Estimated) |

| Partition Coeff.[3][4][5][6] (LogP) | ~8.08 | High lipophilicity |

Critical Note on Volatility: The boiling point is significantly elevated at atmospheric pressure (calc. ~338°C). Distillation must be performed under high vacuum (<1 mmHg) to prevent thermal degradation of the epoxide ring.

Spectroscopic Characterization

Accurate identification relies on specific spectral signatures distinguishing the epoxide functionality from acyclic precursors.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

2.8–2.9 ppm (m, 2H): Characteristic signal for the epoxide ring protons (H-7, H-8). The cis coupling constant (

- 0.86 ppm (d, 6H): Isopropyl methyl group doublet at the C2 terminus.

- 0.88 ppm (t, 3H): Terminal methyl group (C18).

- 1.2–1.6 ppm (m, bulk): Methylene envelope for the alkyl chain.

-

2.8–2.9 ppm (m, 2H): Characteristic signal for the epoxide ring protons (H-7, H-8). The cis coupling constant (

Infrared Spectroscopy (FT-IR)

-

~1250 cm⁻¹: C–O–C symmetric stretching (Epoxide "breathing" mode).

-

~840 cm⁻¹: C–O–C asymmetric stretching (Diagnostic for cis-epoxides).

-

2850–2960 cm⁻¹: Strong C–H stretching (Alkane backbone).

Mass Spectrometry (GC-MS)

-

Molecular Ion (M⁺): m/z 282 (often weak).

-

Diagnostic Fragments:

-

m/z 43 (Isopropyl cation).

-

m/z 99 (Cleavage adjacent to epoxide).

-

Significant fragmentation patterns corresponding to

-cleavage relative to the epoxide ring.

-

Experimental Protocol: Synthesis & Purification

Methodology: Asymmetric Epoxidation via Sharpless Kinetic Resolution (Adapted Route). This protocol ensures high enantiomeric excess (ee >95%), critical for biological efficacy.

Step-by-Step Workflow:

-

Precursor Preparation: Synthesize (Z)-2-methyl-7-octadecene via Wittig olefination of 6-methylheptanal and undecyltriphenylphosphonium bromide.

-

Critical Control: Ensure cis (Z) selectivity using "salt-free" Wittig conditions (NaHMDS/THF, -78°C).

-

-

Asymmetric Epoxidation:

-

Reagents: Jacobsen's catalyst (Mn-salen complex) or Sharpless conditions (Ti(OiPr)₄, (+)-DET, t-BuOOH) if starting from an allylic alcohol derivative. For the direct alkene, a chiral ketone catalyst (e.g., Shi epoxidation) is often employed to install the oxygen.

-

Reaction: Dissolve (Z)-alkene in CH₃CN/DMM. Add chiral catalyst (5 mol%) and oxidant (Oxone) at 0°C.

-

Monitoring: Track disappearance of alkene protons (5.35 ppm) via ¹H NMR.

-

-

Work-up:

-

Quench with aqueous Na₂S₂O₃ to neutralize excess oxidant.

-

Extract with hexane (3x). Wash combined organics with brine.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

-

Purification (The "Self-Validating" Step):

-

Flash Chromatography: Silica gel (230-400 mesh). Eluent: Hexane/Ethyl Acetate (98:2).

-

Validation: Check fractions via TLC (stain with p-anisaldehyde; epoxide appears as a blue/violet spot).

-

Distillation: Kugelrohr distillation at 140°C / 0.1 mmHg to isolate the pure oil.

-

Biological Interface: Mechanism of Action

The potency of (+)-Disparlure arises from its specific interaction with Pheromone Binding Proteins (PBPs) and Olfactory Receptors (ORs) in the moth's antennae. This pathway represents a high-fidelity signal transduction system analogous to ligand-receptor drug interactions.

Signaling Pathway Visualization:

Figure 1: Olfactory signal transduction pathway of (+)-Disparlure. The hydrophobic pheromone is solubilized by Pheromone Binding Proteins (PBP) within the sensillar lymph before activating the OrCo/OR receptor complex.

References

-

DrugFuture. Disparlure: Physicochemical Data and Toxicity Profile. [Link]

-

NIST WebBook. Disparlure Mass Spectrometry and Retention Indices. [Link]

-

Wikipedia. Disparlure: Synthesis and Biological Function. [Link]

Sources

- 1. Semiochemical compound: (7R,8S)-cis-7,8-Epoxy-2-methyloctadecane | C19H38O [pherobase.com]

- 2. Sex pheromone biosynthetic pathway for disparlure in the gypsy moth, Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disparlure [drugfuture.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Disparlure (CAS 29804-22-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. (+/-)-CIS-7,8-EPOXY-2-METHYLOCTADECANE | 29804-22-6 [chemicalbook.com]

cis-(+)-Disparlure IUPAC name and CAS number

Stereoselective Synthesis, Biological Mechanism, and Analytical Characterization

Chemical Identity & Nomenclature[1][2][3][4][5]

cis-(+)-Disparlure is the dominant sex pheromone of the female gypsy moth (Lymantria dispar). Unlike many lepidopteran pheromones that rely on specific blends of aldehydes or acetates, Disparlure is a chiral epoxide. Its biological activity is governed strictly by its absolute configuration; the (7R, 8S) isomer is a potent attractant, while the (7S, 8R) antipode can inhibit attraction or function as a behavioral antagonist depending on the population genetics.

Core Identifiers

| Parameter | Value |

| Common Name | This compound |

| Systematic Name | (7R,8S)-7,8-epoxy-2-methyloctadecane |

| IUPAC Name (Oxirane) | (2S,3R)-2-decyl-3-(5-methylhexyl)oxirane |

| CAS Number (Specific) | 54910-51-9 (Specific to the (+)-(7R,8S) isomer) |

| CAS Number (Racemic) | 29804-22-6 (Used for cis-(±)-Disparlure) |

| CAS Number (Antipode) | 54910-52-0 (Specific to the (-)-(7S,8R) isomer) |

| Molecular Formula | C₁₉H₃₈O |

| Molecular Weight | 282.51 g/mol |

| Optical Rotation |

Stereochemical Significance & Biological Interface

The efficacy of Disparlure as a mating disruption agent or lure is a function of molecular recognition at the antennal level. The gypsy moth’s olfactory system discriminates between the enantiomers with high precision.

The Olfactory Signal Transduction Pathway

The reception of this compound involves the solubilization of the hydrophobic pheromone by Pheromone Binding Proteins (PBPs) within the sensillum lymph, facilitating transport to the Olfactory Receptor Neurons (ORNs).

-

PBP Selectivity: Lymantria dispar expresses two distinct PBPs. PBP2 exhibits a higher affinity for the bioactive (+)-isomer, whereas PBP1 binds preferentially to the (-)-isomer.[1]

-

Receptor Activation: The PBP2-(+)-Disparlure complex activates specific membrane-bound receptors, triggering a G-protein coupled cascade that results in the opening of ion channels and the generation of an action potential.

Figure 1: Signal transduction pathway for this compound, highlighting the critical role of Pheromone Binding Protein 2 (PBP2).

Asymmetric Synthesis Protocol

While racemic Disparlure is easily synthesized via the epoxidation of (Z)-2-methyl-7-octadecene, high-fidelity research requires the enantiopure compound. The Sharpless Asymmetric Epoxidation (SAE) remains the "gold standard" for generating the chiral epoxide core with high enantiomeric excess (ee > 95%).

The "Chiral Handle" Strategy (Rossiter/Sharpless Approach)

Direct asymmetric epoxidation of unfunctionalized internal alkenes is difficult. Therefore, the strategy involves synthesizing a chiral allylic alcohol, epoxidizing it, and then removing the hydroxyl "handle."

Phase 1: Reagents & Conditions

| Component | Role | Specification |

| Substrate | (Z)-Tridec-2-en-1-ol | Allylic alcohol precursor (C13 chain) |

| Catalyst | Ti(OiPr)₄ | Titanium(IV) isopropoxide (Stoichiometric or Catalytic) |

| Chiral Ligand | (+)-Diethyl Tartrate (DET) | Induces (2S, 3R) geometry on the alcohol |

| Oxidant | TBHP | tert-Butyl hydroperoxide (Anhydrous in decane) |

| Solvent | CH₂Cl₂ | Anhydrous, -20°C |

Phase 2: Step-by-Step Methodology

1. Asymmetric Epoxidation (SAE):

-

Setup: Flame-dry a 500 mL round-bottom flask containing 4Å molecular sieves (powdered, activated). Add CH₂Cl₂ and cool to -20°C.

-

Catalyst Formation: Add (+)-DET and Ti(OiPr)₄. Stir for 20 minutes to allow the formation of the chiral dimer complex.

-

Oxidation: Add TBHP and stir for 30 minutes.

-

Substrate Addition: Add (Z)-Tridec-2-en-1-ol dropwise. The reaction kinetic resolution will favor the formation of the (2S, 3R)-epoxy alcohol.

-

Quench: Quench with water/tartaric acid solution to hydrolyze the titanium tartrate complex.

2. Chain Extension (The Coupling):

-

Activation: Convert the resulting epoxy alcohol to a tosylate or mesylate using p-TsCl and pyridine.

-

Coupling: React the tosylate with a lithium dialkylcuprate reagent derived from the isoheptyl fragment (4-methylpentyl).

-

Mechanism: The cuprate reagent attacks the terminal carbon, displacing the tosylate. Crucially, this step must be managed to avoid opening the epoxide ring.

-

Result: The hydroxyl handle is effectively replaced by the alkyl chain, yielding (7R, 8S)-disparlure.

Figure 2: Synthetic workflow utilizing the Sharpless Asymmetric Epoxidation to establish the chiral center.

Analytical Characterization & Validation

Trustworthiness in synthesis is established through rigorous validation. The following protocols confirm identity and purity.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz): Look for the characteristic epoxide protons. In cis-disparlure, these appear at approximately δ 2.8-2.9 ppm as a multiplet.

-

¹³C NMR: The epoxide carbons typically resonate between δ 56-58 ppm .

Determination of Enantiomeric Excess (ee)

Because the optical rotation is low (

-

Protocol: Use Chiral Gas Chromatography (GC).

-

Column: Cyclodextrin-based stationary phase (e.g., Hydrodex β-3P or Chiraldex G-TA).

-

Conditions: Isothermal run at approx. 100-120°C.

-

Validation: The (+)-isomer typically elutes after the (-)-isomer on standard beta-cyclodextrin columns (verify specific column elution order with a racemic standard).

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion: m/z 282 (often weak).

-

Diagnostic Fragments: Look for alpha-cleavage fragments relative to the epoxide ring.

References

-

NIST Chemistry WebBook. (7R, 8S)-cis-7,8-epoxy-2-methyloctadecane [(+)-disparlure]. National Institute of Standards and Technology. Link

-

Rossiter, B. E., Katsuki, T., & Sharpless, K. B. (1981). Asymmetric epoxidation provides the shortest routes to four chiral epoxy alcohols which are key intermediates in the synthesis of methymycin, erythromycin, leukotriene C-1, and disparlure. Journal of the American Chemical Society, 103(2), 464-465. Link

-

Kowalska, M. (2020). Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals. Beilstein Journal of Organic Chemistry, 16, 644–650. Link

-

Plettner, E., et al. (2000). Discrimination of Pheromone Enantiomers by Two Pheromone Binding Proteins from the Gypsy Moth Lymantria dispar. Biochemistry, 39(30), 8953–8962. Link

-

PubChem. Disparlure (Compound). National Library of Medicine. Link

Sources

cis-(+)-Disparlure: Biosynthetic Origins and Isolation from Lymantria dispar

Executive Summary

This technical guide delineates the natural origin, biosynthetic pathway, and isolation protocols for cis-(+)-Disparlure ((7R,8S)-cis-7,8-epoxy-2-methyloctadecane). While synthetic routes (e.g., Sharpless asymmetric epoxidation) exist for mass production, understanding the natural biosynthetic machinery of the Gypsy Moth (Lymantria dispar) remains critical for chemical ecology, resistance monitoring, and the development of next-generation bio-rational pesticides.

This document is structured for researchers requiring high-fidelity protocols for harvesting and validating the natural enantiomer directly from the biological source.

Molecular Architecture & Stereochemical Significance

The biological activity of disparlure is governed by strict stereochemical rules. The natural source, L. dispar, produces the (+)-enantiomer with high isomeric purity.

| Parameter | Specification |

| IUPAC Name | (7R,8S)-cis-7,8-epoxy-2-methyloctadecane |

| Natural Isomer | (+)-cis-Disparlure |

| Antagonistic Isomer | (-)-cis-Disparlure (Inhibits male attraction) |

| Key Structural Feature | Epoxide ring at C7-C8; Methyl branch at C2 (iso-branch) |

| Biosynthetic Precursor | Valine (provides the isobutyl terminus) |

Critical Insight: The presence of even small quantities of the (-)-enantiomer can significantly reduce male capture rates. Therefore, isolation protocols must avoid conditions that induce racemization (e.g., strong acidic environments).

The Biological Source: Glandular Anatomy

The primary natural source of this compound is the intersegmental membrane between the 8th and 9th abdominal segments of the adult female L. dispar.

-

Site of Synthesis: The alkene precursor is synthesized in oenocytes associated with abdominal epidermal cells.[1]

-

Site of Functionalization: The final epoxidation occurs specifically within the pheromone gland cells.

-

Transport Mechanism: The alkene precursor is transported from oenocytes to the gland via lipophorin in the hemolymph.[2][1]

Biosynthetic Pathway (The "Source" Mechanism)

Unlike many lepidopteran pheromones derived from acetyl-CoA via straight-chain fatty acid synthesis, disparlure utilizes a branched-chain amino acid starter unit.

Mechanistic Flow[1][2][3][4][5]

-

Initiation: Valine is catabolized to isobutyryl-CoA.[3]

-

Elongation: Chain elongation via Fatty Acid Synthase (FAS) to form 18-methylnonadecanoic acid.[3]

-

Desaturation: A specialized

12-desaturase introduces a double bond.[2][3][1] -

Decarboxylation: Conversion to the alkene hydrocarbon (2-methyl-Z7-octadecene).[2][3][1]

-

Epoxidation: A P450-dependent epoxidase converts the alkene to the active epoxide.

Pathway Visualization

Caption: The valine-initiated biosynthetic pathway of this compound in L. dispar.[2][3][1][4]

Isolation Protocol: Gland Excision & Extraction

To isolate natural disparlure for reference standards or physiological assays, researchers must harvest from the gland directly. Whole-body extraction yields excessive lipid contaminants.

Reagents & Equipment[1][4][11][12]

-

Solvent: HPLC-grade Hexane (preferred for non-polar lipids).

-

Internal Standard: Tridecyl acetate or Octadecane (for quantification).

-

Subject: 24-48 hour old virgin female L. dispar.

Step-by-Step Methodology

1. Timing the Harvest (Circadian Synchronization)

-

Causality: Pheromone titer fluctuates with the photoperiod.

-

Action: Harvest glands during the scotophase (dark cycle), specifically 4-6 hours into the dark phase, when production peaks.

2. Gland Excision

-

Action: Apply gentle pressure to the abdomen to extrude the ovipositor.

-

Technique: Using fine forceps, excise the 8th-9th intersegmental membrane (the pheromone gland).

-

Precaution: Avoid rupturing the hindgut to prevent contamination.

3. Solvent Extraction

-

Action: Place excised glands (groups of 5-10) immediately into 100

L of ice-cold hexane. -

Duration: Soak for 15-30 minutes. Longer soaks extract unnecessary cuticular waxes.

-

Filtration: Pass the extract through a glass wool plug to remove tissue debris.

4. Concentration

-

Action: Concentrate the extract under a gentle stream of Nitrogen (N

). -

Warning: Do not evaporate to dryness; disparlure is volatile. Reduce volume to ~10

L.

Extraction Workflow Diagram

Caption: Optimized workflow for harvesting high-purity pheromone from L. dispar glands.

Analytical Validation

Natural extracts must be validated for enantiomeric purity to distinguish them from racemic synthetic contaminants.

Recommended Analytical Setup

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Single Ion Monitoring (SIM).[2]

-

Target Ions: m/z 282 (Molecular Ion), m/z 264 (Loss of water/epoxide cleavage).

-

Chiral Separation:

-

Column: Cyclodextrin-based capillary columns (e.g., Cyclosil-B or Hydrodex

-6TBDM). -

Condition: Isothermal run at ~150°C-170°C to resolve (+) and (-) enantiomers.

-

Self-Validating Control

To ensure the extraction was successful and the peak is indeed disparlure:

-

Precursor Check: Look for the peak of 2-methyl-Z7-octadecene (the alkene precursor).[1] It typically elutes slightly earlier than disparlure. Its presence confirms the glandular origin.

-

EAD Confirmation: Coupled Electroantennographic Detection (GC-EAD) using a male moth antenna. The male antenna acts as a highly specific biosensor, responding only to the (+)-enantiomer peak.

References

-

Jurenka, R. A., et al. (2003). Biosynthesis of the Sex Pheromone Disparlure in the Gypsy Moth, Lymantria dispar.[3] Proceedings of the National Academy of Sciences. [2]

-

Grokipedia. Disparlure: Biosynthetic Pathway and Ecological Significance.[1]

-

USDA Forest Service. Lymantria dispar and progression to management strategies in the United States.

-

Plettner, E., & Pinnelli, G. R. (2022). Design and Synthesis of Fluorophore-Tagged Disparlure Enantiomers to Study Pheromone Enantiomer Discrimination.[5] Journal of Chemical Ecology.[5]

-

Subcommittee on Plant Health Diagnostics. National Diagnostic Protocol for Gypsy Moths (Lymantria dispar).[6]

Sources

- 1. Sex pheromone biosynthetic pathway for disparlure in the gypsy moth, Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Disparlure - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. plantbiosecuritydiagnostics.net.au [plantbiosecuritydiagnostics.net.au]

Technical Guide: Lymantria dispar Sex Pheromone Communication

This guide serves as an advanced technical resource on the sex pheromone communication system of Lymantria dispar (historically known as the gypsy moth, now formally the Spongy Moth). It is structured to bridge the gap between chemical ecology and drug discovery, highlighting parallel mechanisms in ligand-gated signaling and assay development.

Executive Summary

The communication system of Lymantria dispar represents a pinnacle of biological signal-to-noise optimization. For drug development professionals, this system offers a highly relevant model of ligand-gated ion channel (LGIC) kinetics and G-protein coupled receptor (GPCR) modulation. The male moth can detect the female sex pheromone, (+)-disparlure, at concentrations as low as a few hundred molecules per milliliter of air. This sensitivity is achieved through a specialized soluble carrier protein system (Pheromone Binding Proteins) and a heteromeric receptor complex (OR/OrCo).

This guide details the chemical biology of the ligand, the molecular transduction pathway, and the neurophysiological assays used to validate these interactions—protocols that directly parallel high-throughput screening (HTS) and lead optimization in pharmaceutical research.

Part 1: Chemical Biology of the Ligand

Structure and Stereochemistry

The bioactive ligand is (+)-disparlure (cis-7,8-epoxy-2-methyloctadecane).[1][2] Its biological activity is strictly governed by its stereochemistry.

-

Antagonist: (-)-(7S,8R)-disparlure.

-

Structural Features: A long hydrophobic tail (C18 chain) with a specific epoxide functionality that serves as the polar anchor for receptor binding.

Relevance to Drug Design: The L. dispar system demonstrates "chiral antagonism," where the enantiomer not only fails to activate the receptor but actively inhibits the response, likely through competitive allosteric binding or stabilizing an inactive receptor conformation.

Synthesis & Purity

High-purity synthesis is critical for behavioral assays, as even trace amounts of the (-) enantiomer can abolish biological response.

-

Method of Choice: Sharpless Asymmetric Epoxidation.[3]

-

Key Precursor: (Z)-2-tridecen-1-ol.

-

Purity Requirement: >99% ee (enantiomeric excess) is required for reliable field assays.

| Parameter | Specification | Biological Impact |

| Chemical Name | cis-7,8-epoxy-2-methyloctadecane | Ligand identity |

| Active Isomer | (+)-(7R, 8S) | Potent attraction/activation |

| Inactive Isomer | (-)-(7S, 8R) | Behavioral antagonist (inhibitor) |

| LogP | ~8.2 | High lipophilicity requires PBPs for transport |

Part 2: Molecular Transduction Mechanism[4]

The transduction pathway converts a chemical signal (pheromone) into an electrical signal (action potential) within milliseconds. This process occurs in the sensilla trichodea , specialized hair-like structures on the male antenna.

The Soluble Carrier System: PBPs

Because disparlure is highly lipophilic, it cannot diffuse through the aqueous sensillar lymph to reach the neuronal membrane.

-

LdisPBP1 & LdisPBP2: Two distinct Pheromone Binding Proteins (PBPs) encapsulate the pheromone.[1][4]

-

Mechanism: These proteins undergo a pH-dependent conformational change. At the sensillar pore (neutral pH), they bind the pheromone. Near the dendritic membrane (acidic local environment), they undergo a structural shift, ejecting the pheromone directly onto the receptor.

The Receptor Complex: OR/OrCo

Unlike mammalian olfactory receptors (which are pure GPCRs), insect olfactory receptors are ligand-gated ion channels composed of two subunits:

-

LdisORx: The specific ligand-binding subunit (variable).

-

LdisOrCo: The Olfactory Receptor Co-receptor (highly conserved).[5]

Mechanism: Binding of (+)-disparlure to LdisORx triggers a conformational change in the LdisORx/OrCo heteromer, opening a non-selective cation channel. This leads to Ca²⁺ and Na⁺ influx, membrane depolarization, and generation of action potentials.

Visualization: Signaling Pathway

The following diagram illustrates the flow from atmospheric detection to neuronal firing.

Figure 1: Signal transduction pathway of L. dispar from pore entry to neuronal firing.

Part 3: Neurophysiological & Behavioral Assays

For researchers, validating these pathways requires rigorous bioassays. These protocols are self-validating: if the control (solvent) triggers a response, or the reference standard fails, the assay is invalid.

Electroantennogram (EAG)

Purpose: Measures the summed receptor potential of the entire antenna. Analogous to a "whole-tissue" assay in pharmacology.

Protocol:

-

Preparation: Excise the head of a male L. dispar. Amputate the distal tip of one antenna.

-

Mounting: Place the reference electrode (Ag/AgCl in saline) in the head capsule and the recording electrode over the amputated antennal tip.

-

Stimulus Delivery:

-

Use a continuous humidified airstream (1 L/min) over the preparation.

-

Inject a 0.5s pulse of air passing through a pasture pipette containing a filter paper loaded with 10 µg of (+)-disparlure.

-

-

Data Acquisition: Amplify the signal (100x), filter (DC to 1 kHz), and digitize.

-

Validation:

-

Positive Control: Standard dose of (+)-disparlure (must show >1 mV deflection).

-

Negative Control: Hexane solvent (must show <0.1 mV deflection).

-

Single Sensillum Recording (SSR)

Purpose: Measures action potentials from a single neuron. Analogous to "patch-clamp" or single-unit recording.

Protocol:

-

Immobilization: Fix the live moth in a cut pipette tip, exposing the antenna.

-

Electrode Insertion:

-

Reference: Tungsten wire inserted into the eye.

-

Recording: High-impedance tungsten microelectrode (sharpened to <1 µm) inserted into the base of a specific sensillum trichodeum.

-

-

Search Stimulus: Gently puff air to identify spontaneous activity.

-

Recording: Upon contact with the lymph, a standing potential is observed. Chemical stimulation results in a train of discrete spikes (action potentials).

-

Analysis: Spike sorting software separates activity from the two neurons typically housed in one sensillum (A and B cells).

Visualization: Experimental Workflow

This diagram outlines the validation hierarchy for pheromone candidates.

Figure 2: Step-wise validation workflow for pheromone activity, from synthesis to field application.

Part 4: Application in Mating Disruption

The ultimate application of this research is Mating Disruption , a pest control strategy that saturates the environment with synthetic pheromone.

-

Mechanism: False-plume following and sensory adaptation. The male moth cannot distinguish the female's plume from the background synthetic "noise."

-

Formulations:

-

Hercon Disrupt II: Laminated plastic flakes releasing pheromone.

-

SPLAT GM: A flowable wax emulsion allowing aerial application.

-

-

Efficacy Metric: >90% reduction in male trap catches compared to untreated control plots.

References

-

Electrophysiological and behavioural analysis on the use of a (+) disparlure analogue. CABI Digital Library. Available at: [Link]

-

Sex Pheromone Biosynthetic Pathway for Disparlure in the Gypsy Moth, Lymantria dispar. PubMed (NIH). Available at: [Link]

-

Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals. Beilstein Journal of Organic Chemistry. Available at: [Link][6]

-

Identification and Knockdown of the Olfactory Receptor (OrCo) in Gypsy Moth, Lymantria dispar. Int. J. Biol. Sci. (NIH PMC). Available at: [Link]

-

Structural and Functional Difference of Pheromone Binding Proteins in Discriminating Chemicals in the Gypsy Moth. PLoS ONE (NIH PMC). Available at: [Link]

-

Gypsy Moth (GM) IPM with Monitoring Traps and Lures. Trécé, Inc. Technical Bulletin. Available at: [Link]

-

Single Sensillum Recordings In Insects. JoVE (Journal of Visualized Experiments). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Structure-activity studies with pheromone-binding proteins of the gypsy moth, Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Knockdown of the Olfactory Receptor (OrCo) in Gypsy Moth, Lymantria dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

cis-(+)-Disparlure molecular formula and molecular weight

Chemical Identity, Asymmetric Synthesis, and Pheromone Signaling Mechanisms

Executive Summary

cis-(+)-Disparlure (chemical name: (7R,8S)-cis-7,8-epoxy-2-methyloctadecane) is the primary sex pheromone of the gypsy moth (Lymantria dispar), a destructive forest pest.[1] While the racemic mixture is chemically stable, biological activity is strictly governed by stereochemistry: the (+)-enantiomer is a potent attractant, whereas the (-)-enantiomer often acts as a behavioral inhibitor.

This guide provides a rigorous technical analysis of this compound, focusing on its precise molecular characteristics, validated asymmetric synthesis protocols, and the biochemical mechanism of its transport via Pheromone Binding Proteins (PBPs).

Chemical Identity & Physical Properties

The following data establishes the baseline for analytical verification and quality control.

| Property | Specification |

| Common Name | This compound |

| IUPAC Name | (7R,8S)-cis-7,8-epoxy-2-methyloctadecane |

| CAS Number | 54910-51-9 (Specific to (+)-cis isomer)29804-22-6 (Racemic cis mixture) |

| Molecular Formula | C₁₉H₃₈O |

| Molecular Weight | 282.51 g/mol |

| Exact Mass | 282.2923 Da |

| Stereochemistry | (7R, 8S) configuration; cis-epoxide |

| Appearance | Viscous, colorless oil |

| Boiling Point | 146–148 °C (at 0.25 mmHg) |

| Optical Rotation | |

| SMILES | CCCCCCCCCC[C@@H]1CCCCC(C)C |

Biological Mechanism: The PBP Transport System

For drug development professionals working on ligand-receptor interactions, the Disparlure signaling pathway offers a model of pH-dependent ligand release . The hydrophobic pheromone cannot traverse the aqueous sensillar lymph alone; it requires a Pheromone Binding Protein (PBP).[2]

Mechanism of Action[3][4][5][6][7]

-

Capture: Disparlure enters the sensillum via cuticular pores and binds to PBP1 or PBP2 in the lymph (pH ~7.0).

-

Transport: The PBP encapsulates the hydrophobic molecule, protecting it from enzymatic degradation.

-

Release: Upon reaching the dendritic membrane of the Olfactory Receptor Neuron (ORN), the local environment becomes acidic. This pH drop triggers a conformational switch in the PBP (C-terminal helix insertion), ejecting Disparlure.

-

Activation: Free Disparlure binds to the membrane-bound pheromone receptor, initiating the action potential.

Visualization: Pheromone Signaling Pathway

Caption: The pH-mediated transport mechanism of Disparlure through the sensillar lymph to the olfactory receptor.

Asymmetric Synthesis Protocol

Synthesizing the biologically active (7R,8S) isomer requires high enantiomeric purity. The following protocol utilizes a Chiral Pool approach starting from L-(+)-Tartaric acid, ensuring the correct absolute configuration without relying on expensive chiral catalysts that may leach.

Experimental Workflow: Tartrate-Directed Synthesis

This method constructs the chiral centers first and then extends the alkyl chains via Wittig olefination, a strategy favored for its modularity.

Core Reagents:

-

Starting Material: Dimethyl L-tartrate

-

Reagents: n-Nonyltriphenylphosphonium bromide, Isoheptyllithium (or equivalent Wittig reagent), p-TsOH.

Step-by-Step Methodology

-

Protection of Diol (Acetalization):

-

React Dimethyl L-tartrate with 2,3-butanedione and trimethyl orthoformate in methanol (H+ cat.) to form the rigid trans-butanediacetal scaffold.

-

Why: This locks the conformation and protects the diol for subsequent chain extensions.

-

-

Chain Extension 1 (Reduction & Wittig):

-

Reduce the diester to the dialdehyde using DIBAL-H at -78°C.

-

Perform a Wittig reaction with the ylide generated from n-nonyltriphenylphosphonium bromide to install the C10 straight chain.

-

-

Chain Extension 2 (Differentiation):

-

The remaining aldehyde/alcohol terminus is functionalized with the isopentyl group (the "tail" of Disparlure) via a second Wittig reaction or Grignard addition followed by deoxygenation.

-

-

Epoxide Closure (The Critical Step):

-

Hydrolysis: Deprotect the acetal using acidic hydrolysis (HCl/MeOH) to reveal the vicinal diol.

-

Mesylation: Selectively mesylate the secondary alcohols.

-

Base-Promoted Closure: Treat with KOH/MeOH. The intramolecular S_N2 displacement inverts the configuration at one carbon, converting the threo-diol precursor into the cis-epoxide.

-

Stereocontrol: Because the starting tartrate has defined (R,R) stereochemistry, the inversion yields the specific (7R,8S) cis-epoxide.

-

Visualization: Synthesis Logic

Caption: Chiral pool synthesis pathway ensuring high enantiomeric excess of the (7R,8S) isomer.

References

-

NIST Chemistry WebBook. (7R, 8S)-cis-7,8-epoxy-2-methyloctadecane [(+)-disparlure]. National Institute of Standards and Technology.[8] Link

-

Drop, A., et al. (2020). Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals. Beilstein Journal of Organic Chemistry, 16, 674–681. Link

-

Klosowski, D. W., & Martin, S. F. (2018). Synthesis of (+)-Disparlure via Enantioselective Iodolactonization. Organic Letters, 20(5), 1269–1271. Link

- Vogt, R. G. (2005).Molecular Basis of Pheromone Detection in Insects. In Comprehensive Molecular Insect Science. Elsevier. (Contextual grounding for PBP mechanism).

-

Kovaleski, A., et al. (2012). Structure-activity studies with pheromone-binding proteins of the gypsy moth, Lymantria dispar. Journal of Chemical Ecology. Link

Sources

- 1. (7R, 8S)-cis-7,8-epoxy-2-methyloctadecane [(+)-disparlure] [webbook.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Disparlure - Wikipedia [en.wikipedia.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. BJOC - Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals [beilstein-journals.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. chemeo.com [chemeo.com]

Technical Deep Dive: Olfactory Reception of cis-(+)-Disparlure in Lymantria dispar

Executive Summary The olfactory detection of cis-(+)-Disparlure by the male gypsy moth (Lymantria dispar) represents one of nature's most sensitive and selective chemical detection systems. This guide dissects the molecular and electrophysiological mechanisms governing this process, from the initial adsorption of the hydrophobic pheromone molecule to the generation of action potentials in the Olfactory Receptor Neurons (ORNs). It is designed for researchers requiring a granular understanding of the Pheromone Binding Protein (PBP) kinetics, the ionotropic nature of the receptor complex, and the protocols for validating these events via Single Sensillum Recording (SSR).

The Ligand: this compound

Chemical Identity: (7R,8S)-cis-7,8-epoxy-2-methyloctadecane. Chirality & Bioactivity: The biological response is strictly stereospecific. The (+)-enantiomer acts as a potent attractant, while the (-)-enantiomer (7S,8R) functions as a behavioral antagonist.

-

Stereochemical Purity: In drug development and pest control applications, enantiomeric purity is non-negotiable. Contamination with the (-)-isomer significantly dampens the receptor response, likely due to competitive binding at the PBP level or allosteric inhibition at the receptor site.

| Parameter | This compound | cis-(-)-Disparlure |

| Configuration | (7R, 8S) | (7S, 8R) |

| Role | Agonist (Attractant) | Antagonist (Inhibitor) |

| Binding Affinity (LdisPBP1) | Lower ( | Higher ( |

| Binding Affinity (LdisPBP2) | Higher | Lower |

Perireceptor Events: The PBP Shuttle Mechanism

Before the pheromone can activate the receptor, it must traverse the aqueous sensillum lymph. This is mediated by Pheromone Binding Proteins (PBPs), specifically LdisPBP1 and LdisPBP2.

Differential Roles of PBPs

Research indicates a functional division of labor between the two dominant PBPs:

-

LdisPBP2 (The Transporter): Exhibits higher specificity for the bioactive (+)-disparlure.[1][2] It solubilizes the hydrophobic molecule and transports it across the lymph to the dendritic membrane.

-

LdisPBP1 (The Scavenger/Filter): Binds the antagonistic (-)-enantiomer with higher affinity. This likely serves a "filtering" function, sequestering the incorrect isomer to prevent it from reaching the receptor, thereby enhancing the signal-to-noise ratio.

The pH-Dependent Conformational Switch

The release of the pheromone at the dendritic membrane is governed by a pH-dependent mechanism.

-

Neutral pH (Lymph Lumen): The PBP C-terminus is unstructured/flexible. The binding pocket is open, allowing pheromone uptake.

-

Acidic pH (Dendritic Membrane Surface): The local environment near the negatively charged dendritic membrane is acidic. This triggers the C-terminal region of the PBP to fold into an

-helix. -

Ligand Ejection: This newly formed helix inserts into the binding pocket, competitively displacing the pheromone directly onto the Olfactory Receptor (OR).

Receptor Events: Signal Transduction

The core transduction event occurs at the heteromeric receptor complex located on the dendritic membrane of the ORNs.

The Receptor Complex (LdisORx / LdisOrCo)

Unlike vertebrate G-Protein Coupled Receptors (GPCRs), insect olfactory receptors act primarily as Ligand-Gated Ion Channels .

-

Tuning Receptor (LdisORx): The specific protein that binds this compound. It provides the chemical specificity.

-

Co-Receptor (LdisOrCo): A highly conserved chaperone and ion channel subunit. It is required for the localization of the tuning receptor to the membrane and forms the cation channel pore.[3][4]

The Transduction Pathway

-

Binding: this compound binds to the LdisORx subunit.

-

Gating: The LdisORx/OrCo complex undergoes a conformational change, opening the central ion pore.

-

Ion Influx: Non-selective cations (

, -

Depolarization: The influx generates a receptor potential. If the threshold is reached, voltage-gated sodium channels in the soma generate Action Potentials (spikes).

Note: While a G-protein (metabotropic) pathway exists, it primarily modulates sensitivity and kinetics (sensitization) rather than acting as the primary signal generator.

Pathway Visualization

Caption: Molecular pathway of Disparlure reception from lymph transport to neuronal spiking.

Experimental Validation: Single Sensillum Recording (SSR)

To validate the activity of this compound or test novel mimetics, Single Sensillum Recording (SSR) is the gold standard. It allows for the measurement of firing rates from individual neurons within a specific sensillum.[5][6]

Protocol: SSR Setup for Lymantria dispar

Materials:

-

Tungsten wire (0.125 mm diameter).

-

Electrolytic sharpening solution (

or -

High-impedance AC/DC amplifier (e.g., IDAC-4).

-

Stereomicroscope (min.[7] 100x magnification).

-

Indifferent electrode (Ag/AgCl wire).

Step-by-Step Methodology:

-

Electrode Fabrication:

-

Electrochemically etch the tungsten wire in

solution to a tip diameter of < 1 -

Why: The tip must be fine enough to penetrate the cuticle without destroying the sensillum lymph cavity or killing the neuron.

-

-

Insect Preparation:

-

Immobilize a 1-3 day old male moth in a truncated pipette tip, exposing only the head and antennae.

-

Fix the antenna to a glass slide using double-sided tape or dental wax.

-

Critical: Immobilization prevents muscle noise (EMG) from contaminating the neural recording.

-

-

Circuit Completion:

-

Insert the Indifferent (Ground) Electrode into the moth's eye or body lymph.

-

Using a micromanipulator, advance the Recording (Tungsten) Electrode into the base of a sensillum trichodeum (the long hairs housing pheromone ORNs).

-

-

Signal Acquisition:

-

Upon penetration, a baseline spontaneous firing rate (1-5 Hz) should be observed.

-

Delivering a stimulus (puff of this compound) should trigger a phasic-tonic burst of spikes.

-

-

Data Analysis:

-

Count spikes in the 500ms window post-stimulus.

-

Compare against solvent control (hexane).

-

SSR Workflow Visualization

Caption: Step-by-step workflow for Single Sensillum Recording (SSR) in male moths.

Implications for Drug & Control Development

Understanding this pathway is critical for developing "Mating Disruption" agents.

-

Antagonists: Compounds that mimic the (-)-enantiomer can bind LdisPBP1, potentially overloading the scavenging system or competitively inhibiting the receptor.

-

Hyper-Agonists: Fluorinated analogs of Disparlure have been explored to increase binding affinity to LdisPBP2, potentially causing sensory adaptation (desensitization) of the male moth, rendering him unable to locate females.

References

-

Structural and Functional Difference of Pheromone Binding Proteins in Discriminating Chemicals in the Gypsy Moth, Lymantria Dispar. PMC - PubMed Central.[Link]

-

Identification and Knockdown of the Olfactory Receptor (OrCo) in Gypsy Moth, Lymantria dispar. PMC - NIH.[Link]

-

Design and Synthesis of Fluorophore-Tagged Disparlure Enantiomers to Study Pheromone Enantiomer Discrimination. PubMed.[Link]

-

Single sensillum recording. Wikipedia.[Link]

-

Regulation of Olfactory Transduction in the Orco Channel. PMC - NIH.[Link]

Sources

- 1. Design and Synthesis of Fluorophore-Tagged Disparlure Enantiomers to Study Pheromone Enantiomer Discrimination in the Pheromone-Binding Proteins from the Gypsy Moth, Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. The role of the coreceptor Orco in insect olfactory transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

Basic Principles of Insect Pheromone Chemistry: A Technical Guide

Executive Summary

This guide synthesizes the structural, biosynthetic, and analytical frameworks defining modern insect pheromone chemistry. Unlike broad ecological overviews, this document focuses on the chemical causality —how molecular structure dictates biological function—and provides rigorous protocols for isolation, identification, and synthesis. It is designed to serve as a self-validating reference for professionals developing semiochemical-based pest management systems.

Part 1: Chemical Classification and Structural Diversity

Insect pheromones are not merely volatile attractants; they are highly specific molecular keys designed to unlock receptor-gated ion channels. Their structural diversity is evolutionarily conserved yet functionally distinct.

The Structural Classes

While pheromones vary widely, they largely fall into three biosynthetic super-classes. Understanding these classes allows researchers to predict volatility, stability, and synthesis strategies.

| Class | Chemical Characteristics | Representative Orders | Key Examples |

| Type I (Fatty Acid Derivatives) | Straight-chain alcohols, acetates, and aldehydes (C10–C18). Often unsaturated (Z/E geometry). | Lepidoptera (Moths) | Bombykol (Silkworm), (Z)-11-Hexadecenal |

| Type II (Polyketides/Hydrocarbons) | Long-chain hydrocarbons (C17–C40), often methyl-branched. Epoxides and ketones common. | Coleoptera (Beetles), Hymenoptera | Grandisol (Weevil), 2-Methylheptadecane |

| Type III (Isoprenoids/Terpenes) | Derived from isoprene units. Cyclic or acyclic. High volatility. | Coleoptera, Hymenoptera (Ants/Bees) | Ipsdienol (Bark beetles), Citral |

The Criticality of Stereochemistry

Chirality is not a trivial detail; it is often the primary filter for species isolation. A "Senior Scientist" insight is that enantiomeric purity in synthesis is non-negotiable for bioassays.

-

Synergistic Enantiomers: In the ambrosia beetle Gnathotrichus sulcatus, neither (R)- nor (S)-sulcatol is active alone; the 65:35 mixture is required [1].

-

Inhibitory Enantiomers: For the Japanese beetle, the (R)-enantiomer of its sex pheromone attracts males, while the (S)-enantiomer inhibits the response. Contaminating a lure with even 1% of the wrong isomer can render it useless [2].

Part 2: Biosynthetic Pathways

Understanding biosynthesis is crucial for identifying potential enzyme targets for gene silencing or predicting minor components in a pheromone blend. Most Type I pheromones are produced via modification of the fatty acid synthesis (FAS) pathway.

The Fatty Acid Modification Pathway

The specificity of a pheromone blend is determined by the unique combination of desaturases and chain-shortening enzymes expressed in the pheromone gland.

Mechanism:

-

De Novo Synthesis: Acetyl-CoA is converted to Palmitic acid (C16) or Stearic acid (C18).

-

Desaturation:

11, -

Chain Modification:

-oxidation shortens the chain (e.g., C16 to C14). -

Functionalization:

-

FAR (Fatty Acyl Reductase): Converts Acyl-CoA to Alcohol.[1]

-

Acetyltransferase: Converts Alcohol to Acetate.

-

Oxidase: Converts Alcohol to Aldehyde.

-

Visualization: Biosynthetic Logic

Caption: Figure 1. Type I Pheromone Biosynthesis.[2][3] Specificity is achieved via sequential desaturation and chain shortening.

Part 3: Isolation and Identification Methodologies

The identification of a pheromone is a "needle in a haystack" problem. The active component may be present in nanogram quantities amidst micrograms of cuticular lipids.

Protocol: Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD uses the insect's own antenna as a biological detector.[4][5] This is the gold standard for filtering "noise" (non-active volatiles) from "signal" (active pheromones).

Step-by-Step Methodology:

-

Antenna Preparation:

-

Excise the antenna from a male insect (males are typically the receivers).

-

Cut the distal tip and the base.

-

Mount between two glass capillary electrodes filled with saline (e.g., Beadle-Ephrussi Ringer).

-

Critical Check: Ensure a stable baseline signal before connecting to the GC.

-

-

Sample Injection:

-

Inject the pheromone gland extract into the GC.

-

The column effluent is split (e.g., 1:1 ratio): half to the Flame Ionization Detector (FID), half to the antenna.

-

-

Data Correlation:

-

Record FID and EAD signals simultaneously.

-

Analysis: A peak on the EAD trace that aligns perfectly with a peak on the FID trace indicates a bioactive compound.

-

Expert Tip: Use a "Deans switch" or lock-in amplification to reduce background noise and confirm weak signals [3].

-

Visualization: Analytical Workflow

Caption: Figure 2. The Identification Pipeline. GC-EAD filters the extract for bioactive compounds before structural analysis.

Part 4: Application in Pest Management (Mating Disruption)[3]

Mating Disruption (MD) is not simply "attracting and killing."[6][7] It functions by saturating the environment with synthetic pheromone, thereby breaking the communication link between sexes.[8]

Mechanisms of Action

The efficacy of MD relies on three distinct mechanisms, often operating simultaneously:

-

Competitive Attraction (False Trails): Males follow synthetic plumes from dispensers instead of females.[7] They waste energy and time, failing to mate before death.

-

Camouflage (Masking): The background concentration of pheromone is so high that the female's plume is indistinguishable from the "fog."

-

Desensitization (Habituation): Constant exposure to high concentrations causes the antennal receptors to adapt (stop firing) or the central nervous system to stop processing the signal [4].

Visualization: Disruption Dynamics

Caption: Figure 3. Mechanisms of Mating Disruption. Synthetic dispensers create false trails and mask natural signals.

References

-

Significance of chirality in pheromone science. ResearchGate. [Link]

-

Identification of the Female Japanese Beetle Sex Pheromone: Inhibition of Male Response by an Enantiomer. Science. [Link][9]

-

GC-EAD responses of male antennae to gland extracts. ResearchGate. [Link]

-

Understanding Pheromones and Mating Disruption. Semios. [Link]

-

Insect pheromones: An overview of function, form, and discovery. SLU.se. [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Significance of chirality in pheromone science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An automated approach to detecting signals in electroantennogram data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects | bioRxiv [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. blog.semios.com [blog.semios.com]

- 8. Mating disruption - Wikipedia [en.wikipedia.org]

- 9. semanticscholar.org [semanticscholar.org]

Methodological & Application

Asymmetric synthesis of (+)-disparlure protocol

Technical Application Note: Enantiospecific Synthesis of (+)-Disparlure via Sharpless Asymmetric Epoxidation

Abstract & Biological Context

(+)-Disparlure [(7R, 8S)-cis-7,8-epoxy-2-methyloctadecane] is the sex pheromone of the female gypsy moth (Lymantria dispar). The biological activity of disparlure is critically dependent on its absolute configuration.[1] The (+)-enantiomer is a potent attractant, while the (-)-enantiomer is biologically inactive or, in some contexts, an inhibitor of the (+)-isomer’s activity.[2] Consequently, the development of pheromone-based pest control systems (mating disruption or mass trapping) requires synthetic protocols that yield high enantiomeric excess (ee > 95%) and strict diastereocontrol.

This Application Note details a robust, scalable protocol for the synthesis of (+)-disparlure utilizing the Sharpless Asymmetric Epoxidation (SAE) as the stereodefining step. Unlike chiral pool methods (e.g., from glutamic acid), this catalytic route offers superior scalability and atom economy.

Retrosynthetic Analysis & Strategy

The synthesis relies on a convergent C13 + C5 strategy. The chirality is installed via the Sharpless Asymmetric Epoxidation of a (Z)-allylic alcohol precursor, followed by chain extension to install the isopentyl tail.

Key Strategic Decisions:

-

Stereocontrol: The (Z)-geometry of the alkene precursor is preserved during the SAE to yield the cis-epoxide. The absolute configuration (7R, 8S) is dictated by the choice of the chiral tartrate ligand.

-

Chain Extension: A copper-catalyzed Grignard coupling is employed to displace a tosylate leaving group, extending the carbon skeleton without affecting the epoxide stereochemistry.

Pathway Visualization (Graphviz)

Figure 1: Convergent synthetic pathway for (+)-disparlure highlighting the critical stereochemical checkpoint at Step 2.

Critical Reagents & Equipment Setup

To ensure reproducibility and safety, the following specifications must be met:

| Reagent/Component | Specification | Criticality Note |

| Titanium(IV) isopropoxide | 99.9% Trace Metals Basis | Must be distilled and stored under Argon. Hydrolysis destroys catalytic activity. |

| (-)-Diethyl D-tartrate (DET) | >99% ee | Controls the absolute configuration. Use (-)-DET for (7R, 8S) target from Z-alkene. |

| TBHP (tert-Butyl hydroperoxide) | 5.0-6.0 M in Decane | Do NOT use aqueous TBHP. Water poisons the SAE catalyst. |

| Molecular Sieves (4Å) | Activated (Powdered) | Essential for "In Situ" water scavenging during SAE. |

| Isoamyl Magnesium Bromide | 2.0 M in Ether | Freshly prepared or titrated prior to use. |

| Li₂CuCl₄ Catalyst | 0.1 M in THF | Pre-mix LiCl and CuCl₂ (2:1 ratio) in dry THF. |

Detailed Experimental Protocol

Stage 1: Preparation of (Z)-2-Tridecen-1-ol

Objective: To synthesize the Z-alkene precursor with high geometric purity.

-

Hydrogenation Setup: Charge a hydrogenation flask with tridec-2-yn-1-ol (10.0 g, 51 mmol) and absolute ethanol (100 mL).

-

Catalyst Addition: Add P-2 Nickel boride catalyst (prepared in situ from nickel acetate and sodium borohydride) or Lindlar catalyst (500 mg). Add ethylenediamine (1.0 mL) as a poison to prevent over-reduction.

-

Reaction: Stir under a hydrogen atmosphere (balloon pressure, 1 atm) at ambient temperature. Monitor consumption of alkyne by TLC (Hexane/EtOAc 4:1).

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (SiO₂, 10% EtOAc in Hexanes) to yield (Z)-2-tridecen-1-ol .

-

Quality Control: ¹H NMR must show coupling constant

Hz for vinyl protons (characteristic of Z-alkene).

-

Stage 2: Sharpless Asymmetric Epoxidation (The Critical Step)

Objective: To install the epoxide with (2S, 3R) configuration. Note: For Z-allylic alcohols, (-)-DET directs oxygen attack from the "top" face relative to the hydroxyl group.

-

Catalyst Formation: In a flame-dried 500 mL flask under Argon, add activated powdered 4Å molecular sieves (2.0 g) and dry CH₂Cl₂ (150 mL). Cool to -20°C .

-

Sequential Addition:

-

Add Ti(OiPr)₄ (1.5 mL, 5.1 mmol, 0.1 equiv).

-

Add (-)-Diethyl D-tartrate (1.05 mL, 6.1 mmol, 0.12 equiv).

-

Stir for 20 minutes at -20°C to allow the chiral dimer complex to form.

-

-

Substrate Addition: Add (Z)-2-tridecen-1-ol (10.0 g, 50.4 mmol) dissolved in minimal dry CH₂Cl₂ dropwise. Stir for 20 minutes.

-

Oxidation: Add TBHP (5.5 M in decane, ~18 mL, 2.0 equiv) dropwise over 30 minutes, maintaining internal temperature between -20°C and -15°C.

-

Incubation: Stir the reaction at -20°C for 4-6 hours. Monitor by TLC.

-

Quenching (Tartaric Acid Workup):

-

Pour the cold reaction mixture into a pre-cooled solution of Ferrous Sulfate (FeSO₄) and Tartaric Acid in water to quench excess peroxide and chelate Titanium.

-

Stir vigorously at 0°C for 30 minutes until two clear phases appear.

-

-

Isolation: Separate phases. Extract aqueous layer with Et₂O. Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, 20% EtOAc/Hexane) yields (2S, 3R)-2,3-epoxytridecan-1-ol .

-

Target Yield: 85-90%.

-

Target ee: >95% (Determine via Mosher's ester analysis).

-

Stage 3: Chain Extension to (+)-Disparlure

Objective: To couple the isoamyl tail without epoxide ring opening or racemization.

-

Tosylation:

-

Dissolve the epoxy alcohol (5.0 g, 23.3 mmol) in dry Pyridine (20 mL) at 0°C.

-

Add p-Toluenesulfonyl chloride (TsCl) (5.3 g, 28 mmol) in portions.

-

Stir at 0°C for 4 hours. Store in refrigerator overnight if necessary.

-

Workup: Pour into ice water, extract with ether, wash with dilute HCl (to remove pyridine), NaHCO₃, and brine. Dry and concentrate to obtain the Epoxy Tosylate .

-

-

Cuprate Coupling:

-

In a dry flask under Argon, cool a solution of the Epoxy Tosylate (from above) in dry THF (50 mL) to -40°C .

-

Add Li₂CuCl₄ solution (0.1 M in THF, 5 mL, catalytic amount).

-

Add Isoamyl Magnesium Bromide (2.0 M in ether, 15 mL, 30 mmol) dropwise over 20 minutes.

-

Mechanistic Note: The catalyst promotes S_N2 displacement of the tosylate by the Grignard reagent without attacking the epoxide ring at low temperatures.

-

-

Completion: Allow the reaction to warm slowly to 0°C over 2 hours. Quench with saturated NH₄Cl solution.

-

Final Purification: Extract with hexanes. Purify via column chromatography (SiO₂, 2% EtOAc in Hexanes) to isolate (+)-Disparlure .

Quality Control & Validation

To ensure the protocol has yielded the correct isomer, the following analytical data must be verified:

| Parameter | Expected Value for (+)-Disparlure | Method |

| Optical Rotation | Polarimetry | |

| ¹H NMR | 500 MHz NMR | |

| Enantiomeric Excess | > 95% | Chiral GC (Cyclodextrin column) |

| Stereochemistry | cis-epoxide (J ~ 4.5 Hz for epoxide protons) | ¹H NMR Decoupling |

Troubleshooting Guide:

-

Low ee in Step 2: Usually caused by moisture in the reaction. Ensure molecular sieves are freshly activated (heated >200°C under vacuum).

-

Epoxide Opening in Step 4: Reaction temperature rose too high (>-20°C) during Grignard addition. Maintain -40°C strictly.

References

-

Rossiter, B. E., Katsuki, T., & Sharpless, K. B. (1981). Asymmetric epoxidation provides the shortest routes to four chiral epoxy alcohols which are key intermediates in the synthesis of methymycin, erythromycin, leukotriene C-1, and disparlure. Journal of the American Chemical Society, 103(2), 464–465. Link

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link

-

Koumbis, A. E., Chronopoulos, D. D., & Coutouli-Argyropoulou, E. (2005). A new synthesis of disparlure and monachalure enantiomers from isopropylidene D- and L-erythroses.[3] Tetrahedron Letters, 46(25), 4353–4355. Link

-

Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. Link

Sources

Application Note: Stereoselective Synthesis of (+)-Disparlure via Sharpless Asymmetric Epoxidation

[1]

Part 1: Strategic Overview & Core Directive

The Challenge: cis-Epoxides in Asymmetric Synthesis

(+)-Disparlure [(7R, 8S)-7,8-epoxy-2-methyloctadecane] is the potent sex pheromone of the gypsy moth (Lymantria dispar).[1][2] Its biological activity is strictly governed by its stereochemistry; the (-)-enantiomer is not only inactive but acts as a behavioral antagonist.

The Synthetic Bottleneck: The Sharpless Asymmetric Epoxidation (SAE) is historically optimized for (E)-allylic alcohols , yielding trans-epoxides with exceptional enantiomeric excess (ee). Synthesizing (+)-Disparlure requires a cis-epoxide .[1] This presents two strategic routes:

-

Kinetic Resolution: Using SAE on a racemic secondary allylic alcohol.

-

Z-Alkene Epoxidation: Direct SAE of (Z)-2-tridecen-1-ol.

Selected Route: This guide details the Z-Alkene Epoxidation route (based on the Rossiter/Sharpless 1981 methodology). While (Z)-olefins are slower substrates for the titanium-tartrate catalyst, this route is chemically more direct and demonstrates the versatility of the "Modified Sharpless Conditions" for challenging substrates.

Mechanistic Grounding

The reaction relies on the in situ formation of a chiral dimer [Ti(tartrate)(OR)2]2. For (Z)-allylic alcohols, the steric crowding in the transition state is higher than for (E)-isomers, often requiring:

-

Stoichiometric Catalyst Loading (or high catalytic loading >20 mol%).

-

Longer Reaction Times (24–96 hours).

-

Strict Anhydrous Conditions (Molecular Sieves are critical).

Part 2: Experimental Workflow & Protocols

Retrosynthetic Analysis & Pathway

The synthesis constructs the C19 backbone by coupling a C13 chiral epoxy-alcohol with a C6 Grignard fragment.

Caption: Figure 1.[3][4][5] Convergent synthesis of (+)-Disparlure via Sharpless Epoxidation of a (Z)-allylic alcohol.

Protocol A: Sharpless Asymmetric Epoxidation of (Z)-2-Tridecen-1-ol

Note: (Z)-alkenes react slowly. Unlike the standard catalytic SAE (5 mol%), this protocol recommends 20–50 mol% or stoichiometric titanium to ensure full conversion and high ee.

Reagents & Stoichiometry:

| Component | Equiv. | Role | Critical Specification |

|---|---|---|---|

| (Z)-2-Tridecen-1-ol | 1.0 | Substrate | Must be free of allylic isomers. |

| Ti(OiPr)4 | 0.25–1.0 | Catalyst | Distilled, stored under Argon. |

| (+)-Diethyl Tartrate | 0.30–1.2 | Chiral Ligand | (+)-DET yields (2S, 3R) from Z-alkene. |

| TBHP | 2.0 | Oxidant | 5.5M in Decane (Anhydrous). |

| 4Å Mol. Sieves | 1g/mmol | Water Scavenger | Activated powder (flame-dried). |

| DCM | Solvent | 0.1 M Conc. | Distilled over CaH2. |

Step-by-Step Procedure:

-

Catalyst Formation (The "Aging" Step):

-

In a flame-dried Schlenk flask under Ar, charge 4Å molecular sieves and anhydrous DCM.

-

Cool to -20°C (Note: Z-alkenes require higher T than the standard -78°C).

-

Add (+)-DET followed by Ti(OiPr)4 .[6]

-

Crucial: Stir for 20–30 minutes at -20°C to allow formation of the chiral dimer.

-

Add TBHP (decane solution) dropwise. Stir for another 20 minutes to "dry" the system.

-

-

Epoxidation:

-

Add (Z)-2-tridecen-1-ol dropwise.

-

Maintain temperature at -20°C strictly.

-

Monitor by TLC/GC. Reaction time is typically 48–96 hours for Z-alkenes.

-

-

Workup (Tartrate Hydrolysis):

-

Option A (Standard): Quench with water. Add 30% NaOH saturated with NaCl (brine). Stir vigorously for 1 hour at 0°C. The titanium salts will form a manageable solid.

-

Option B (Gelling Prevention): Add 10% tartaric acid solution if the emulsion is stubborn.

-

Extract with Et2O, dry over MgSO4, and concentrate.

-

-

Purification:

-

Flash chromatography (Silica gel, Hexane/EtOAc).[7]

-

Target: (2S, 3R)-2,3-epoxytridecan-1-ol.

-

QC: Check optical rotation. Lit:

(c 1.5, CHCl3).

-

Protocol B: Chain Extension to (+)-Disparlure

The chiral epoxy alcohol is converted to the final pheromone via a copper-catalyzed Grignard coupling.

Reagents:

-

(2S, 3R)-Epoxy alcohol (from Protocol A)

-

p-Toluenesulfonyl chloride (TsCl)

-

4-methylpentylmagnesium bromide (The "Isohexyl" fragment)

-

Li2CuCl4 (Kochi Catalyst)

Procedure:

-

Tosylation:

-

Treat the epoxy alcohol with TsCl (1.2 eq) and Pyridine at 0°C in DCM.

-

Workup: Wash with CuSO4 solution (to remove pyridine), water, brine.

-

Isolate the Epoxy Tosylate . Note: Do not store long-term; use immediately.

-

-

Cuprate Coupling:

-

Prepare 4-methylpentylmagnesium bromide in THF/Ether.

-